![molecular formula C14H18N2O3S2 B14938024 3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14938024.png)
3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a complex organic compound with a unique structure that includes a benzothiazole ring and a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride. The final step involves the coupling of the benzothiazole derivative with 3,3-dimethylbutanamide under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
3,3-dimethylbutanamide: Lacks the benzothiazole ring and methylsulfonyl group, resulting in different chemical properties and biological activities.
Benzothiazole derivatives: Share the benzothiazole core but differ in substituents, leading to variations in reactivity and applications.
Methylsulfonyl compounds: Contain the methylsulfonyl group but differ in the rest of the structure, affecting their overall properties.
Uniqueness
3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is unique due to the combination of the benzothiazole ring, methylsulfonyl group, and butanamide moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler or structurally different compounds.
属性
分子式 |
C14H18N2O3S2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
3,3-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H18N2O3S2/c1-14(2,3)8-12(17)16-13-15-10-6-5-9(21(4,18)19)7-11(10)20-13/h5-7H,8H2,1-4H3,(H,15,16,17) |
InChI 键 |
BIYLXIDPWPFODH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937957.png)
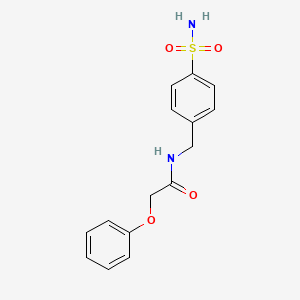
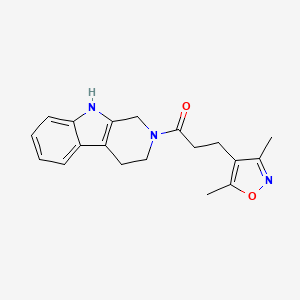
![2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14937994.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937995.png)
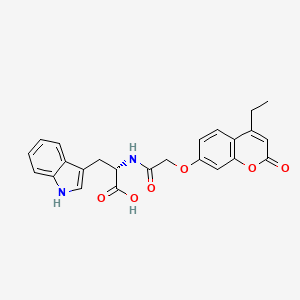
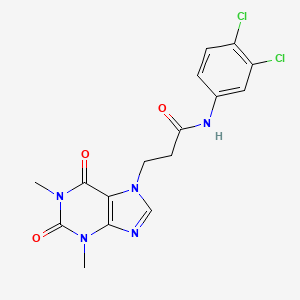

![1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938018.png)
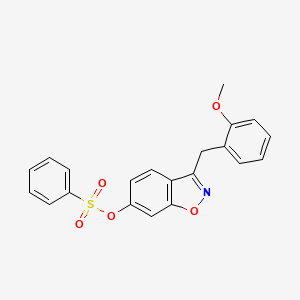

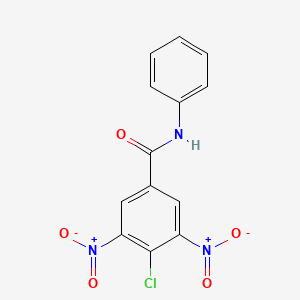
![7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14938045.png)

